molecular formula C12H23NO2 B7500794 1-(2,6-Dimethylmorpholin-4-yl)-2-methylpentan-1-one

1-(2,6-Dimethylmorpholin-4-yl)-2-methylpentan-1-one

Cat. No.: B7500794
M. Wt: 213.32 g/mol
InChI Key: MKKREYTWDYEBFD-UHFFFAOYSA-N
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Description

1-(2,6-Dimethylmorpholin-4-yl)-2-methylpentan-1-one is a chemical compound that belongs to the class of morpholine derivatives. Morpholine derivatives are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science. This compound is characterized by the presence of a morpholine ring substituted with dimethyl groups and a methylpentanone moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,6-Dimethylmorpholin-4-yl)-2-methylpentan-1-one can be achieved through several synthetic routes. One common method involves the Mannich reaction, where a secondary amine (such as morpholine), formaldehyde, and a ketone (such as methylpentanone) are reacted together under acidic conditions. The reaction typically requires a reflux temperature and can take several hours to complete .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of catalysts and advanced purification techniques, such as distillation and crystallization, are common in industrial production .

Chemical Reactions Analysis

Types of Reactions

1-(2,6-Dimethylmorpholin-4-yl)-2-methylpentan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(2,6-Dimethylmorpholin-4-yl)-2-methylpentan-1-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of agrochemicals, polymers, and other industrial materials.

Mechanism of Action

The mechanism of action of 1-(2,6-Dimethylmorpholin-4-yl)-2-methylpentan-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways. The exact mechanism depends on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2,6-Dimethylmorpholin-4-yl)-2-methylpentan-1-one is unique due to its specific combination of a morpholine ring and a methylpentanone moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

IUPAC Name

1-(2,6-dimethylmorpholin-4-yl)-2-methylpentan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO2/c1-5-6-9(2)12(14)13-7-10(3)15-11(4)8-13/h9-11H,5-8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKKREYTWDYEBFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)C(=O)N1CC(OC(C1)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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